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Compound of Interest

Compound Name:
Chloropentaamminecobalt(III)

chloride

Cat. No.: B12060436 Get Quote

Application Notes and Protocols:
[Co(NH₃)₅Cl]Cl₂ in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and primary applications

of chloropentamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, a foundational precursor in

coordination chemistry. While its direct role in forming bridged heterometallic compounds is not

extensively documented, its utility as a starting material for other cobalt complexes, which can

then be used in broader applications, is well-established. This document details its synthesis,

its use in classic linkage isomerism studies, and its application as a precursor for cobalt

nanoparticles.

Synthesis of Chloropentamminecobalt(III) Chloride -
The Precursor
The synthesis of [Co(NH₃)₅Cl]Cl₂ is a common introductory experiment in inorganic chemistry,

involving the oxidation of Cobalt(II) in the presence of ammonia and subsequent ligand

substitution.

Experimental Protocol: Synthesis of [Co(NH₃)₅Cl]Cl₂
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This protocol outlines the necessary steps for the laboratory synthesis of the title compound.

Materials and Reagents:

Reagent Formula
Molar Mass ( g/mol
)

Quantity

Cobalt(II) chloride

hexahydrate
CoCl₂·6H₂O 237.93 12.0 g

Ammonium chloride NH₄Cl 53.49 6.0 g

Concentrated

Ammonia (aq)
NH₃ 17.03 ~40 mL

30% Hydrogen

Peroxide
H₂O₂ 34.01 10 mL

Concentrated

Hydrochloric Acid
HCl 36.46 ~30 mL

Ice-cold distilled water H₂O 18.02 As needed

Ice-cold 6 M

Hydrochloric Acid
HCl 36.46 As needed

Procedure:

In a fume hood, dissolve 6.0 g of ammonium chloride in approximately 40 mL of

concentrated aqueous ammonia in a 400 mL beaker.

With continuous stirring, add 12.0 g of cobalt(II) chloride hexahydrate in small portions to the

ammonia solution. A brown slurry will form.

Slowly and carefully, add 10 mL of 30% hydrogen peroxide to the stirring slurry. The addition

should be dropwise to control the effervescence.

After the effervescence has ceased, slowly add approximately 30 mL of concentrated

hydrochloric acid.
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Heat the resulting solution on a hot plate, maintaining a temperature of about 85°C for 20

minutes with continued stirring.

Cool the mixture to room temperature and then further in an ice bath to precipitate the

product.

Collect the purple crystals of [Co(NH₃)₅Cl]Cl₂ by vacuum filtration using a Büchner funnel.

Wash the crystals with several small portions of ice-cold distilled water, followed by several

portions of cold 6 M HCl.

Dry the product in an oven at 100°C for several hours.

Weigh the final product and calculate the percentage yield.

Safety Precautions: Concentrated ammonia, hydrochloric acid, and 30% hydrogen peroxide

are corrosive and should be handled with appropriate personal protective equipment (PPE) in a

well-ventilated fume hood.[1][2]

Synthesis Workflow
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Caption: Workflow for the synthesis of [Co(NH₃)₅Cl]Cl₂.

Application in the Study of Linkage Isomerism
A primary application of [Co(NH₃)₅Cl]Cl₂ is as a precursor for synthesizing other cobalt(III)

pentaammine complexes, which are instrumental in demonstrating fundamental concepts like

linkage isomerism. The chloride ligand is relatively labile and can be substituted by other

ligands, such as the ambidentate nitrite ion (NO₂⁻).
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Experimental Protocol: Synthesis of [Co(NH₃)₅(ONO)]Cl₂
and [Co(NH₃)₅(NO₂)]Cl₂
This protocol describes the synthesis of the nitrito and nitro linkage isomers from

[Co(NH₃)₅Cl]Cl₂.

Materials and Reagents:

Reagent Formula
Molar Mass ( g/mol
)

Quantity

[Co(NH₃)₅Cl]Cl₂ [Co(NH₃)₅Cl]Cl₂ 250.44 2.5 g

Concentrated

Ammonia (aq)
NH₃ 17.03 5 mL

Distilled Water H₂O 18.02 40 mL

2 M Hydrochloric Acid HCl 36.46 As needed

Sodium Nitrite NaNO₂ 69.00 2.5 g

6 M Hydrochloric Acid HCl 36.46 2.5 mL

Ethanol C₂H₅OH 46.07 As needed

Procedure for Nitrito Isomer, [Co(NH₃)₅(ONO)]Cl₂ (the less stable, red isomer):

In a fume hood, dissolve 2.5 g of [Co(NH₃)₅Cl]Cl₂ in a solution of 5 mL of concentrated

ammonia in 40 mL of distilled water. Gentle heating may be required.

Cool the solution to approximately 10°C in an ice bath.

Neutralize the solution by adding 2 M HCl dropwise while stirring.

Dissolve 2.5 g of sodium nitrite in the solution.

Slowly add 2.5 mL of 6 M HCl.
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Keep the mixture in an ice bath for at least 45 minutes to allow the red nitrito isomer to

precipitate.

Collect the crystals by vacuum filtration, wash with ice-cold water, then with ethanol, and air

dry.[2]

Procedure for Nitro Isomer, [Co(NH₃)₅(NO₂)]Cl₂ (the more stable, yellow-brown isomer):

Dissolve the freshly prepared nitrito isomer (or start with [Co(NH₃)₅Cl]Cl₂ as above) in hot

water containing a few drops of aqueous ammonia.

Heat the solution on a water bath. The color will change from red to yellow-brown as the

nitrito isomer converts to the more stable nitro isomer.

After the color change is complete, cool the solution and add concentrated HCl to precipitate

the yellow-brown product.

Collect the crystals by vacuum filtration, wash with ice-cold water, then ethanol, and air dry.

[3]

Isomerization Workflow
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Caption: Synthesis pathway for linkage isomers from [Co(NH₃)₅Cl]Cl₂.

Application in the Formation of Heterometallic
Compounds
The direct use of [Co(NH₃)₅Cl]Cl₂ as a "metalloligand" to bridge to a second, different metal

center is not a widely reported synthetic strategy. Typically, the formation of heterometallic

compounds involves ligands specifically designed to bridge two different metal ions (e.g.,

cyanide, multidentate organic ligands).

However, cobalt(III) ammine complexes can be part of heterometallic systems in the form of

double salts. In these compounds, a cationic cobalt complex is paired with an anionic complex

of another metal. While not a covalently bridged system, it represents a class of heterometallic

compounds.

A relevant example involves the synthesis of compounds like [Co(NH₃)₅NO₂][M(NO₂)₄] where

M can be Platinum (Pt) or Palladium (Pd). This requires first converting [Co(NH₃)₅Cl]Cl₂ to its

nitro analogue, [Co(NH₃)₅NO₂]Cl₂.

Experimental Protocol: Synthesis of [Co(NH₃)₅NO₂]
[Pd(NO₂)₄]
This is a two-part synthesis starting from the chloro complex.

Part A: Synthesis of [Co(NH₃)₅NO₂]Cl₂ (as described in Section 2)

Part B: Synthesis of the Heterometallic Double Salt This protocol is adapted from related

syntheses of double complex salts.

Materials and Reagents:
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Reagent Formula
Molar Mass ( g/mol
)

Quantity (Example)

[Co(NH₃)₅NO₂]Cl₂ [Co(NH₃)₅NO₂]Cl₂ 261.04 0.5 mmol

Potassium

tetrachloropalladate(II)
K₂[PdCl₄] 326.43 0.5 mmol

Sodium Nitrite NaNO₂ 69.00 2.0 mmol (excess)

Water H₂O 18.02 As needed

Procedure:

Prepare an aqueous solution of K₂[Pd(NO₂)₄] by dissolving K₂[PdCl₄] (0.5 mmol) in a

minimum amount of hot water and adding an excess of NaNO₂ (2.0 mmol).

Prepare a separate, concentrated aqueous solution of [Co(NH₃)₅NO₂]Cl₂ (0.5 mmol) by

dissolving it in a minimum amount of hot water.

Slowly add the hot cobalt complex solution to the hot palladium complex solution with

stirring.

Allow the mixture to cool slowly to room temperature, and then in an ice bath to promote

crystallization of the double salt.

Collect the precipitate by filtration, wash with a small amount of cold water, then with

acetone, and dry in air.

Logical Relationship for Heterometallic Synthesis
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Precursor Synthesis

Anion Preparation

[Co(NH3)5Cl]Cl2
[Co(NH3)5NO2]Cl2

Ligand Substitution

[Co(NH3)5NO2][Pd(NO2)4]
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K2[PdCl4] K2[Pd(NO2)4]
+ excess NaNO2
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Caption: Logical flow for forming a heterometallic double salt.

Application in Nanomaterials Synthesis
Cobalt(III) ammine complexes, including [Co(NH₃)₅Cl]Cl₂, can serve as precursors for the

synthesis of cobalt nanoparticles. This method offers a "bottom-up" approach to nanomaterial

fabrication.

Experimental Protocol: Synthesis of Cobalt
Nanoparticles
This protocol describes the chemical reduction of the cobalt complex to form metallic

nanoparticles.[1]

Materials and Reagents:
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Reagent Formula
Molar Mass ( g/mol
)

Quantity

[Co(NH₃)₅Cl]Cl₂ [Co(NH₃)₅Cl]Cl₂ 250.44 0.17 g (0.7 mmol)

Water-Ethanol (50:50) - - As needed

Hydrazine Hydrate N₂H₄·H₂O 50.06 3 mL

Sodium Hydroxide NaOH 40.00 To adjust pH to 10-12

Procedure:

Dissolve 0.17 g of [Co(NH₃)₅Cl]Cl₂ in a 50:50 water-ethanol solution.

Heat the solution to 70°C with stirring.

Add 3 mL of hydrazine hydrate, followed by enough NaOH to adjust the pH to between 10

and 12.

Continue stirring the reaction mixture for two hours at 70°C. The solution will turn from purple

to black, indicating the formation of cobalt nanoparticles.

Allow the black particles to settle, then carefully decant the supernatant.

Wash the nanoparticles repeatedly with distilled water and then with acetone.

Collect the metallic powder by filtration and dry in an oven at 80°C.

Nanoparticle Formation Workflow
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Caption: Workflow for the synthesis of cobalt nanoparticles.

These notes highlight the versatility of [Co(NH₃)₅Cl]Cl₂ in inorganic synthesis, serving as a

gateway to a variety of other coordination compounds and materials. While its direct application

in creating bridged heterometallic structures is limited, its role as a robust precursor remains of

significant importance in research and education.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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